N,3-dimethyl-3-piperidinecarboxamide
Description
Positional Context within the Piperidinecarboxamide Class
The piperidinecarboxamide class of compounds is characterized by a piperidine (B6355638) ring functionalized with a carboxamide group. The specific placement of substituents on both the nitrogen and the carbon atoms of the piperidine ring gives rise to a vast array of positional isomers, each with potentially different chemical and biological properties. In the case of dimethyl-piperidinecarboxamides, the methyl groups can be located at various positions, leading to distinct isomers such as 1,2-dimethyl, 1,3-dimethyl, and so on.
N,3-Dimethyl-3-piperidinecarboxamide is structurally defined by the presence of a methyl group on the nitrogen atom (N-methyl) and a second methyl group on the third carbon of the piperidine ring (3-methyl). This geminal disubstitution at the 3-position, which also bears the carboxamide group, is a notable feature that can influence the molecule's conformational flexibility and its interactions with biological targets. The N-methyl group can also play a crucial role in modulating properties such as basicity, lipophilicity, and metabolic stability.
To illustrate the diversity within this subclass, the following table outlines some positional isomers of dimethyl-piperidinecarboxamide:
| Isomer Name | Position of Methyl Groups | Key Structural Feature |
| N,2-Dimethyl-2-piperidinecarboxamide | Nitrogen, Carbon 2 | Methyl and carboxamide groups on the same carbon adjacent to the nitrogen. |
| This compound | Nitrogen, Carbon 3 | Geminal methyl and carboxamide groups at the 3-position. |
| N,4-Dimethyl-4-piperidinecarboxamide | Nitrogen, Carbon 4 | Geminal methyl and carboxamide groups at the 4-position. |
| 1,2-Dimethyl-3-piperidinecarboxamide | Carbon 1 (Nitrogen), Carbon 2 | Methyl groups on adjacent atoms, with the carboxamide at a separate position. |
Historical Trajectory of Early Research on Related Piperidine Derivatives
The history of piperidine research dates back to the 19th century, with the isolation of piperidine itself from pepper in 1819. wikipedia.org Early research focused on understanding the structure and basic chemical properties of this heterocyclic amine. A significant milestone in the synthesis of piperidine derivatives was the development of methods for the hydrogenation of pyridine (B92270) and its derivatives. nih.gov This opened the door to the systematic exploration of substituted piperidines and their potential applications.
In the 20th century, the discovery of the pharmacological activities of various piperidine-containing natural products, such as alkaloids, spurred intense interest in the synthesis of novel piperidine derivatives for medicinal purposes. lifechemicals.com Researchers began to explore how the addition of different functional groups and substituents to the piperidine ring could influence biological activity. This led to the development of numerous synthetic methodologies aimed at creating a diverse range of piperidine-based compounds. nih.gov
The study of piperidinecarboxamides as a specific subclass gained traction as medicinal chemists recognized the importance of the amide functional group in drug design for its ability to form hydrogen bonds and its metabolic stability. Early work in this area often involved the synthesis and evaluation of simple, monosubstituted piperidinecarboxamides, paving the way for the more complex, polysubstituted derivatives seen in contemporary research.
Overarching Research Significance and Potential Academic Contributions
While direct research on this compound is limited, its structural motifs suggest several areas of potential academic and research significance. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system, inflammation, and infectious diseases. ijnrd.orgajchem-a.com
The presence of a geminal dimethyl group at the 3-position could confer interesting conformational properties to the molecule, potentially leading to enhanced selectivity for specific biological targets. The N-methyl group is a common feature in many bioactive compounds and can influence receptor binding and pharmacokinetic properties. journalagent.com
The carboxamide functional group is a versatile pharmacophore that can participate in various non-covalent interactions with biological macromolecules. Research on related piperidinecarboxamide derivatives has explored their potential as enzyme inhibitors and receptor modulators.
Given these features, this compound could serve as a valuable tool compound or a starting point for the design of novel chemical probes and therapeutic agents. Further research into its synthesis, conformational analysis, and biological evaluation would be necessary to fully elucidate its potential contributions to the field of chemical research. The exploration of such novel chemical entities is crucial for expanding the available chemical space for drug discovery and for advancing our understanding of structure-activity relationships.
Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(7(11)9-2)4-3-5-10-6-8/h10H,3-6H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWFXVDKQVJTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,3 Dimethyl 3 Piperidinecarboxamide and Its Structural Analogs
Strategic Approaches for Piperidine (B6355638) Core Construction
The formation of the piperidine ring is a foundational step in the synthesis of N,3-dimethyl-3-piperidinecarboxamide and its analogs. Chemists have developed a range of methods, from coupling reactions to ring-closing strategies, to efficiently build this heterocyclic system.
Intermolecular Amide Coupling Reactions
Amide bond formation is a cornerstone of organic and medicinal chemistry and represents one of the most frequently used reactions in the pharmaceutical sector. researchgate.net This approach is critical for synthesizing piperidinecarboxamides, typically involving the coupling of a piperidine-carboxylic acid derivative with an appropriate amine. The fundamental reaction involves activating a carboxylic acid to react with an amine, forming the desired amide bond. researchgate.net
Various coupling reagents are employed to facilitate this transformation with high efficiency and yield. researchgate.net Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic examples used to create amides under mild conditions. masterorganicchemistry.com Boron-based reagents have also emerged as effective mediators for direct amidation reactions. acs.org For instance, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a wide array of carboxylic acids and amines, often allowing for product purification through simple filtration without the need for extensive chromatography. acs.org
In the context of piperidinecarboxamide synthesis, research has demonstrated the preparation of various derivatives using these coupling techniques. Studies have reported the synthesis of piperidine-3-carboxamide and piperidine-4-carboxamide derivatives through amide coupling reactions. ajchem-a.comnih.govresearchgate.net For example, a series of novel piperidine-3-carboxamide derivatives were synthesized by coupling (R)-1-(arylsulfonyl)piperidine-3-carboxylic acid with various benzylamines to explore their biological activities. mdpi.com Another study detailed the synthesis of sulfonyl piperidine carboxamide derivatives from N-Boc-piperidine-3-carboxylic acid via amide coupling with substituted sulphonyl chlorides. researchgate.net
Table 1: Examples of Amide Coupling Reagents and Conditions
| Coupling Reagent/System | Substrates | Conditions | Reference |
|---|---|---|---|
| T3P® (Propylphosphonic Anhydride) | Carboxylic acids, Amines | Ethyl acetate (B1210297) or neat | chemscene.com |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carboxylic acids, Amines | Neutral pH, mild conditions | masterorganicchemistry.com |
| B(OCH₂CF₃)₃ | Carboxylic acids, Amines | MeCN, 80-100 °C | acs.org |
| HATU/DIPEA/DMF | N-Boc-piperidine-3-carboxylic acid, Sulphonyl chlorides | DMF | researchgate.net |
Intramolecular Cyclization Pathways for Piperidine Ring Formation
Intramolecular cyclization offers a powerful strategy for constructing the piperidine ring from an acyclic precursor. nih.gov This method involves a single molecule containing all the necessary atoms for the ring, which undergoes a ring-closing reaction, often triggered by a catalyst or a specific reagent. nih.gov
A variety of cyclization techniques have been reported for piperidine synthesis. These include metal-catalyzed cyclizations, electrophilic cyclizations, and radical-mediated cyclizations. nih.gov For instance, a diastereoselective preparation of polysubstituted N-hydroxypiperidines was achieved through the intramolecular reductive cyclization of a 1,5-diketone monoxime using NaBH₃CN. ajchem-a.com Another approach involves the samarium iodide-induced reductive carbon-nitrogen bond cleavage and simultaneous cyclization of a pyrrolidine (B122466) derivative to furnish a δ-lactam, a precursor to piperidines. mdma.ch Intramolecular hydroamination, where an amine adds across a double or triple bond within the same molecule, is another effective method for forming the piperidine ring. researchgate.net
Catalytic Hydrogenation and Reductive Amination Techniques
Catalytic hydrogenation of pyridine (B92270) derivatives is one of the most common and convenient methods for synthesizing the piperidine scaffold. nih.govresearchgate.net This method is advantageous as it often starts from readily available pyridine precursors and uses a catalyst and a hydrogen source to produce the saturated heterocyclic ring. wikipedia.org However, the aromatic stability of the pyridine ring can make this transformation challenging, sometimes requiring harsh conditions like high pressure and temperature. wikipedia.orgmdpi.com
Various catalytic systems have been developed to address these challenges. Noble metal catalysts such as platinum, palladium, and rhodium are commonly used. nih.govwikipedia.org For instance, an iridium(III) catalyst has been shown to perform a robust and selective ionic hydrogenation of pyridines to yield functionalized piperidines, tolerating sensitive functional groups like nitro and bromo moieties. chemrxiv.org Electrocatalytic hydrogenation has also been demonstrated as an energy-efficient method, allowing for the conversion of pyridine to piperidine at ambient temperature and pressure. nih.gov
Reductive amination is a key technique for introducing or modifying N-substituents on the piperidine ring, such as the N-methyl group in the target compound. wikipedia.orgnih.gov This reaction involves the conversion of a carbonyl group to an amine via an imine intermediate, which is then reduced. wikipedia.org For secondary amines like piperidine, reductive amination with an aldehyde (e.g., formaldehyde) in the presence of a reducing agent can install an N-alkyl group. nih.govmasterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their ability to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com
Table 2: Selected Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Substrate Type | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Iridium(III) Complex | Substituted Pyridines | Low catalyst loading | Tolerates sensitive functional groups | chemrxiv.org |
| Rhodium on Carbon | Pyridine | Ambient temperature and pressure | Electrocatalytic, high current efficiency | nih.gov |
| HMPA/Trichlorosilane | 3-Carbonyl Pyridines | Organocatalytic transfer hydrogenation | Avoids high pressure H₂ | mdpi.com |
| Palladium on Carbon | Phenyl pyridine-1(2H)-carboxylate | H₂, MeOH | Used in multi-step synthesis of 3-substituted piperidines | nih.govacs.org |
Advanced Stereoselective Synthesis and Chiral Resolution
Creating specific stereoisomers of substituted piperidines is crucial, as the biological properties of these molecules are highly dependent on their three-dimensional structure. nih.gov Advanced synthetic methods are employed to control the formation of chiral centers.
Enantioselective Methodologies for Piperidinecarboxamide Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For piperidinecarboxamide derivatives, controlling the stereocenter at the 3-position is a significant synthetic challenge. Research has shown that the biological activity of N-arylpiperidine-3-carboxamide derivatives can be highly enantioselective. nih.gov For example, the S-configuration of one such derivative was found to be 15 times more active than its R-configuration counterpart. nih.gov
Several catalytic asymmetric methods have been developed to access enantioenriched piperidines. A notable strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine (B1217469) intermediate with arylboronic acids. nih.govacs.org This three-step process, starting from pyridine, provides access to a wide range of enantioenriched 3-substituted piperidines. nih.govacs.org Another powerful method is the copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters, which yields 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov The enantioselective synthesis of 3,3-disubstituted piperidines has also been achieved through the dialkylation of phenylglycinol-derived oxazolopiperidone lactams, where the choice of starting lactam configuration dictates the final stereochemistry. nih.gov
Diastereoselective Synthesis Approaches
When a molecule contains multiple stereocenters, diastereoselective synthesis is required to control their relative arrangement. The synthesis of polysubstituted piperidines often yields mixtures of diastereomers, necessitating methods that favor the formation of a single diastereomer. rsc.org
The hydrogenation of substituted pyridines frequently proceeds with diastereoselectivity, often favoring the formation of cis-disubstituted piperidines. nih.govrsc.org For example, the hydrogenation of disubstituted pyridines using catalysts like platinum oxide can generate cis-piperidines with high diastereoselectivity. rsc.org Subsequent base-mediated epimerization can then be used to convert the cis-isomer to the thermodynamically more stable trans-isomer. rsc.orgwhiterose.ac.uk
For constructing the challenging 3,3-disubstituted pattern, as seen in analogs of the target compound, specific strategies are required. The enolate dialkylation of lactams has proven effective for creating this quaternary stereocenter with high stereoselectivity. nih.gov Diastereoselective lithiation followed by trapping with an electrophile is another technique used to access specific diastereomers of substituted piperidines that are not accessible through other means. rsc.orgwhiterose.ac.uk For instance, treatment of N-Boc 3-methyl piperidine with s-BuLi and subsequent trapping with CO₂ was used to synthesize a trans-2,5-disubstituted piperidine derivative. whiterose.ac.uk
Resolution of Racemic Mixtures of Piperidinecarboxamide Intermediates
The synthesis of piperidine derivatives often results in racemic mixtures, which may require resolution to isolate the individual enantiomers, particularly for applications where stereochemistry is crucial. Chiral resolution techniques are employed to separate these enantiomers from their racemic counterparts.
One effective method for the resolution of racemic amines, which can be applied to piperidinecarboxamide intermediates, involves the use of PEGylated resolving agents. This method is based on the formation of diastereomeric complexes between the racemic amine and a chiral resolving agent, such as PEGylated-(R)-mandelic acid. These complexes exhibit different physical properties, allowing for their separation.
The general procedure involves dissolving the PEGylated resolving agent and the racemic amine mixture in a suitable solvent, such as methanol. The mixture is stirred to allow for the formation of diastereomeric complexes. Subsequent cooling of the mixture induces the precipitation of one of the diastereomeric complexes, which is then separated by filtration. The optically enriched amine can be recovered from the complex. This process can be repeated to enhance the optical purity of the desired enantiomer. An initial cycle can yield optical purities in the range of 72-85%, with a second cycle improving this to 87-95%. mdpi.com
Table 1: Representative Data for Resolution of Racemic Amines using PEGylated Resolving Agents
| Racemic Amine | Resolving Agent | Solvent | Optical Purity (1st Cycle) | Yield (1st Cycle) | Optical Purity (2nd Cycle) |
|---|---|---|---|---|---|
| 1-Phenylethylamine | PEGylated-(R)-mandelic acid | Methanol | 80% | 85% | 92% |
| 2-Aminoheptane | PEGylated-(R)-mandelic acid | Methanol | 75% | 90% | 88% |
Note: This table presents generalized data based on published methods for resolving racemic amines and serves as an illustrative example for piperidinecarboxamide intermediates.
Derivatization and Functionalization Strategies
Further structural diversity can be achieved through various derivatization and functionalization strategies, allowing for the fine-tuning of the molecule's properties. These strategies primarily focus on modifications at the piperidine nitrogen, the piperidine nucleus itself, and the carboxamide functionality.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperidine ring is a prime site for functionalization through N-alkylation and N-acylation reactions.
N-Alkylation: The introduction of an alkyl group at the nitrogen atom can be accomplished using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. Common bases include potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or acetonitrile. nih.gov The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, using a weaker base like potassium carbonate can minimize side reactions.
N-Acylation: Acyl groups can be introduced onto the piperidine nitrogen by reacting the parent piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like triethylamine (B128534) or pyridine. A wide array of coupling reagents developed for peptide synthesis, such as 1-hydroxybenzotriazole (B26582) (HOBt) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), can also be employed for the efficient formation of the amide bond under mild conditions. rlavie.comsigmaaldrich.com These reagents are particularly useful for coupling carboxylic acids to the piperidine nitrogen. sigmaaldrich.com
Table 2: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds
| Starting Piperidine | Reagent | Reaction Type | Product |
|---|---|---|---|
| Piperidine | Methyl Iodide / K2CO3 | N-Alkylation | N-Methylpiperidine |
| Piperidine | Acetyl Chloride / Triethylamine | N-Acylation | N-Acetylpiperidine |
| (R)-piperidine-3-carboxamide | Benzoyl Chloride / Pyridine | N-Acylation | (R)-1-Benzoylpiperidine-3-carboxamide |
Note: This table provides representative examples of N-alkylation and N-acylation reactions applicable to piperidine derivatives.
Substituent Introduction on the Piperidine Nucleus
Methods for introducing substituents onto the piperidine nucleus often involve multi-step synthetic sequences starting from appropriately functionalized precursors. For instance, the synthesis of 3,3-dimethyl substituted N-aryl piperidines has been reported, highlighting the feasibility of introducing gem-dimethyl groups at the C3 position. rsc.org The synthesis of such compounds often involves the use of starting materials that already contain the desired substitution pattern on the piperidine ring.
Modification of the Carboxamide Functionality
The carboxamide group at the C3 position offers another point for structural modification. The primary amide can be converted to secondary or tertiary amides by reaction with appropriate amines.
This transformation can be achieved through hydrolysis of the primary amide to the corresponding carboxylic acid, followed by coupling with a desired primary or secondary amine using standard amide bond formation protocols. A variety of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like HOBt, can facilitate this reaction. This approach allows for the introduction of a wide range of substituents on the amide nitrogen, leading to a library of N-substituted piperidinecarboxamides.
Structure Activity Relationships Sar and Rational Design
Identification of Essential Pharmacophoric Features
The fundamental structure of piperidine-3-carboxamide serves as a versatile scaffold in medicinal chemistry. The essential pharmacophoric features, which are the critical molecular characteristics necessary for biological activity, have been elucidated through the study of various analogs.
Key pharmacophoric elements generally include:
The Piperidine (B6355638) Ring: This saturated heterocycle provides a three-dimensional framework that allows for precise orientation of substituents. The nitrogen atom within the ring is often a key interaction point, acting as a hydrogen bond acceptor or becoming protonated to form ionic interactions. nih.gov
The Carboxamide Moiety: The amide group is a crucial functional group capable of forming hydrogen bonds with biological targets. The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide proton can act as a hydrogen bond donor.
Substituents on the Piperidine Ring and Nitrogen: The nature, size, and position of substituents on both the piperidine ring and the amide nitrogen significantly influence the compound's biological profile. These substituents can modulate lipophilicity, steric interactions, and electronic properties, thereby affecting binding affinity and selectivity. For instance, in a series of N-arylpiperidine-3-carboxamide derivatives, the presence of electronegative atoms like fluorine or oxygen on the N-aryl ring was found to be critical for their antimelanoma activity. nih.gov
The spatial arrangement of these features is paramount. The stereochemistry at position 3 of the piperidine ring, for example, can be a determining factor for activity. In studies on N-arylpiperidine-3-carboxamide derivatives, the (S)-enantiomer exhibited significantly higher potency compared to the (R)-enantiomer, highlighting the importance of a specific three-dimensional orientation for optimal target engagement. nih.gov
Quantitative Analysis of Substituent Effects on Biological Potency and Selectivity
A quantitative understanding of how different substituents impact biological activity is essential for lead optimization. This involves systematically modifying the core structure and measuring the corresponding changes in potency and selectivity.
Impact of Piperidine Ring Substitutions
Substitutions on the piperidine ring can have a profound effect on the molecule's conformation and its interaction with a biological target. The introduction of a methyl group at the 3-position, as in N,3-dimethyl-3-piperidinecarboxamide, introduces a chiral center and restricts the conformational flexibility of the ring.
In a study of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the substitution pattern on the piperidine ring was a key determinant of efficacy. While this study focused on N-aryl derivatives, the principles can be extrapolated to understand the potential impact of substitutions on this compound. For example, the presence of specific substituents at particular positions can either enhance or diminish activity, often due to steric hindrance or the introduction of new interaction points.
The following table, derived from a study on N-arylpiperidine-3-carboxamide derivatives, illustrates the impact of substitutions on the aryl ring (A ring) attached to the piperidine nitrogen on antimelanoma activity. This provides insight into how substitutions on the piperidine scaffold can influence biological outcomes.
Table 1: Effect of Substituents on the N-Aryl Ring of Piperidine-3-carboxamide Derivatives on Antimelanoma Activity nih.gov
| Compound | R1 Substituent on N-Aryl Ring | EC50 (µM) |
|---|---|---|
| 1 (racemic) | 2,4-difluoro | 0.44 |
| 19 (R) | 2,4-difluoro | > 4.18 |
| 20 (S) | 2,4-difluoro | 0.27 |
| 27 | 2,3,4-trifluoro | 1.26 |
| 34 | 2,3-benzodioxole | 0.60 |
Data sourced from a study on N-arylpiperidine-3-carboxamide derivatives. nih.gov
The data clearly indicates that the S-configuration at the 3-position of the piperidine ring is crucial for activity, with the R-enantiomer being significantly less potent. nih.gov Furthermore, the presence and position of fluorine atoms on the N-aryl ring modulate the activity, with the 2,4-difluoro substitution being optimal in this series. nih.gov The benzodioxole analog also showed good potency, suggesting that the electronic nature of the substituents is a critical factor. nih.gov
Influence of Carboxamide Side Chain Modifications
The carboxamide side chain is a primary point of interaction with biological targets. Modifications to this group can significantly alter binding affinity and selectivity. In a series of piperidine-3-carboxamide derivatives developed as cathepsin K inhibitors, modifications to the carboxamide functionality were explored to optimize interactions within the enzyme's active site. mdpi.com For instance, altering the substituent on the amide nitrogen can influence hydrogen bonding patterns and hydrophobic interactions. mdpi.com
In the context of this compound, the methyl group on the amide nitrogen is a relatively simple substituent. Replacing this methyl group with larger, more complex moieties could lead to enhanced potency, provided these new groups can form favorable interactions with the target protein.
Role of N-Substituent Variations on Activity Profile
For a series of (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, a study of the N-substituent revealed that flexible N-propylphenyl or N-propylcyclohexyl groups led to high potency. nih.gov This suggests that the N-substituent's ability to adopt a specific, extended conformation is critical for optimal receptor binding.
In another study on N-arylpiperidine-3-carboxamide derivatives, the nature of the aryl group attached to the piperidine nitrogen was extensively investigated. The electronic properties of the substituents on this aryl ring were found to be a key factor in determining the antimelanoma activity. nih.gov Specifically, electron-withdrawing groups in certain positions enhanced the desired biological effect. nih.gov This underscores the importance of the electronic landscape of the N-substituent in modulating activity.
Conformational Analysis and Elucidation of Bioactive Conformations
The three-dimensional shape of a molecule is intrinsically linked to its biological function. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule in solution, with the ultimate goal of elucidating the specific "bioactive conformation" – the shape the molecule adopts when it binds to its biological target.
For the piperidine ring, the chair conformation is generally the most stable. Substituents on the ring can exist in either an axial or equatorial position. For a 3-methyl substituted piperidine, the lowest energy conformation is predicted to have the methyl group in an equatorial position to minimize steric strain from 1,3-diaxial interactions. nih.gov Therefore, it is likely that in this compound, the 3-methyl group preferentially occupies an equatorial position.
The protonation state of the piperidine nitrogen can also significantly influence the conformational equilibrium. Upon protonation, electrostatic interactions between the positively charged nitrogen and polar substituents on the ring can lead to a stabilization of the axial conformer. nih.gov
The elucidation of the bioactive conformation often involves a combination of experimental techniques, such as NMR spectroscopy, and computational modeling. For a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists, the bioactive conformation was explored by synthesizing conformationally restricted analogs. nih.gov This approach helps to lock the molecule into a specific shape, and the resulting biological activity provides clues about the preferred binding conformation.
Computational and Experimental Ligand-Target Interaction Analysis
To gain a deeper understanding of how these molecules exert their effects at a molecular level, computational and experimental methods are employed to analyze their interactions with their biological targets.
Computational Analysis: Molecular docking is a powerful computational tool used to predict the preferred binding mode of a ligand to a target protein. In a study of piperidine-3-carboxamide derivatives as cathepsin K inhibitors, molecular docking revealed that a potent inhibitor formed several hydrogen bonds and hydrophobic interactions with key residues in the active site of the enzyme. mdpi.com Specifically, the docking studies can help to visualize how the piperidine ring, the carboxamide group, and various substituents fit into the binding pocket and which specific amino acid residues they interact with. For some piperidine-based compounds, docking poses have shown that a salt bridge with a key acidic residue (like glutamic acid) and additional hydrogen bonds are crucial for strong binding. nih.gov
Experimental Analysis: Experimental techniques provide concrete data to validate computational predictions. Radioligand binding assays, for example, can be used to determine the binding affinity (Ki or Kd values) of a compound for its receptor. nih.gov X-ray crystallography of a ligand-protein complex provides the most definitive picture of the binding mode, revealing the precise orientation of the ligand and its interactions with the target at an atomic level. nih.gov
For this compound and its analogs, a combined computational and experimental approach would be invaluable. Docking studies could predict potential binding modes, which could then be tested and refined through the synthesis of new analogs and their evaluation in biological assays.
Advanced Research Methodologies and Computational Investigations
Application of Computational Chemistry and Molecular Modeling
Computational approaches are instrumental in predicting the biological activity and interaction of a compound with its potential targets, thereby guiding further experimental work.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For piperidine (B6355638) carboxamide derivatives, docking studies have been crucial in understanding their interaction with targets like the anaplastic lymphoma kinase (ALK). researchgate.netarabjchem.org This technique would be applied to N,3-dimethyl-3-piperidinecarboxamide to predict its binding affinity and mode of interaction with various biological targets. Following docking, molecular dynamics simulations would provide insights into the stability of the predicted complex and the dynamic behavior of the compound within the binding site over time.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For series of piperidine carboxamide derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to understand the structural requirements for their inhibitory activities against specific targets like ALK. researchgate.netarabjchem.org These models help in predicting the activity of new compounds and in designing more potent analogs. A QSAR model for a series including this compound would quantify the impact of its specific methylation pattern on its predicted biological activity.
Pharmacophore Modeling and Virtual Screening in Compound Library Exploration
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model derived from active piperidine carboxamide analogs could be used to virtually screen large compound libraries to identify other potential candidates with similar activity profiles. This approach is valuable for discovering novel scaffolds and expanding the chemical space around a particular biological target.
Analytical Methodologies for Research Sample Characterization and Purity Assessment
The accurate characterization and purity assessment of a research compound are fundamental to the reliability of any biological or computational study.
Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, 1H and 13C NMR would confirm the connectivity of atoms and the presence of the methyl and carboxamide groups. While specific spectral data for this compound is not publicly available from research institutions, commercial suppliers like Sigma-Aldrich list the compound, though they explicitly state that analytical data is not collected for this particular product. sigmaaldrich.com
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula.
Chromatographic Separation and High-Purity Compound Isolation
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the compound from any impurities and for assessing its purity. The development of a robust HPLC method would be a critical step in ensuring that any biological testing or further analytical characterization is performed on a high-purity sample of this compound.
High-Throughput Screening Approaches in Chemical Biology and Preclinical Discovery
Extensive searches for research pertaining to the specific compound this compound within the context of high-throughput screening (HTS), chemical biology, and preclinical discovery did not yield specific findings or data tables. The available scientific literature focuses on related analogs, particularly the broader class of N-arylpiperidine-3-carboxamide derivatives, but not on the precise molecule of interest.
Research in this area has successfully utilized HTS and high-content screening (HCS) to investigate libraries of similar piperidine-3-carboxamide compounds. For example, a notable study screened approximately 110,000 different chemicals to identify molecules capable of inducing a senescence-like phenotype in human melanoma cells. nih.gov This large-scale screening identified an initial hit compound characterized by an N-arylpiperidine-3-carboxamide scaffold. nih.govnih.gov
Following the initial HTS, a focused library of analogous compounds was synthesized to explore the structure-activity relationship (SAR) of this chemical class. nih.govnih.gov This led to the identification of a more potent derivative that demonstrated significant antimelanoma activity by inducing senescence-like changes in the cancer cells. nih.gov
While these findings highlight the utility of HTS in identifying bioactive piperidine-carboxamide scaffolds, there is no specific data in the reviewed literature detailing the inclusion or performance of this compound in such screening campaigns. Therefore, no detailed research findings or data tables for this specific compound can be provided.
An exploration of the future research landscape for the chemical compound this compound reveals significant potential extending beyond its current applications. The inherent structural characteristics of the piperidinecarboxamide scaffold serve as a versatile foundation for innovation in several cutting-edge areas of scientific inquiry. Emerging research avenues are poised to leverage this chemical entity for the development of novel research tools, the exploration of new therapeutic targets, integration into advanced materials, and discovery of new analogs through computational methods.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,3-dimethyl-3-piperidinecarboxamide, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves amidation of 3-piperidinecarboxylic acid derivatives. Mixed anhydride methods, as described in peptide synthesis protocols, are effective for minimizing racemization when using tertiary amine bases like N-methylpiperidine . Reaction efficiency depends on temperature control (20–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of activating agents (e.g., isobutyl chloroformate). Intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .
Q. How can researchers optimize purification techniques for this compound to achieve high purity (>95%)?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) is recommended for analytical and preparative purification. Recrystallization from ethanol/water mixtures (3:1 v/v) can further enhance purity. Purity validation via ¹H/¹³C NMR (δ 1.2–2.8 ppm for methyl groups, δ 3.4–3.8 ppm for piperidine protons) and LC-MS (m/z ~185 [M+H]⁺) ensures structural fidelity .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : X-ray crystallography (for crystalline derivatives) and 2D NMR (COSY, HSQC) resolve stereochemical assignments, particularly for the piperidine ring conformation. FT-IR confirms the carboxamide C=O stretch (~1640–1680 cm⁻¹). Discrepancies in spectral data should be cross-validated with computational simulations (DFT for vibrational modes) .
Advanced Research Questions
Q. What strategies are effective in resolving stereochemical challenges during the synthesis of this compound derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can enforce stereocontrol at the piperidine C3 position. Dynamic kinetic resolution (DKR) under basic conditions (pH 9–10) may mitigate racemization. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Q. How can computational chemistry tools aid in predicting the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model transition states for amide bond formation and hydrolytic stability. Molecular dynamics (MD) simulations in explicit solvents (water, DMSO) predict solubility and aggregation behavior. In silico degradation studies (e.g., Arrhenius plots) assess thermal stability .
Q. What experimental approaches address contradictions in pharmacological data for this compound analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. functional assays) require orthogonal validation:
- Binding assays : Radioligand displacement (³H-labeled antagonists, Ki determination).
- Functional assays : Calcium flux or cAMP accumulation in cell lines (EC50/IC50 comparison).
Statistical rigor (n ≥ 3 replicates, ANOVA with post-hoc tests) minimizes false positives .
Q. How do steric and electronic effects of the N,3-dimethyl groups influence the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and SAR studies reveal that the N-methyl group reduces desolvation penalties in hydrophobic binding pockets, while the 3-methyl group imposes conformational constraints on the piperidine ring. Electrostatic potential maps (MEPs) identify hydrogen-bonding motifs with target residues .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods (≥0.5 m/s face velocity) and PPE (nitrile gloves, safety goggles). Spill containment requires inert adsorbents (vermiculite) and neutralization with 10% acetic acid. Waste disposal complies with EPA guidelines (incineration at >1000°C for nitrogenous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
